4,6-Dinitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dinitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUJSJUGOHAQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364857 | |
| Record name | 4,6-Dinitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62969-01-1 | |
| Record name | 4,6-Dinitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dinitro 1h Indazole and Its Derivatives
Strategies Involving Picrylacetaldehyde as a Key Synthon
A significant pathway to the 4,6-dinitro-1H-indazole system utilizes picrylacetaldehyde as a foundational building block. This method hinges on the reaction with diazonium salts to form an intermediate that can undergo ring closure.
The synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles is achieved through the reaction of picrylacetaldehyde with various aryldiazonium salts. This initial reaction forms picrylglyoxal monoarylhydrazones. These intermediates are then subjected to intramolecular cyclization, which results in the formation of the indazole ring system. The cyclization step involves the regiospecific substitution of the nitro group at the 4-position of the original picryl moiety.
This specific class of derivatives, characterized by an aryl group at the 1-position and a formyl group at the 3-position, is prepared directly via the aforementioned cyclization of picrylglyoxal monoarylhydrazones. The process allows for the introduction of various aryl substituents, depending on the aryldiazonium salt used in the initial step. This method provides a direct route to functionalized 4,6-dinitro-1H-indazoles that can serve as precursors for further chemical modifications.
Table 1: Synthesis of 1-Aryl-3-formyl-4,6-dinitro-1H-indazoles
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | Reaction of picrylacetaldehyde with phenyldiazonium salt followed by cyclization. | Data not specified | |
| Substituted Phenyl | Reaction of picrylacetaldehyde with corresponding substituted aryldiazonium salts followed by cyclization. | Data not specified |
Synthesis from 2,4,6-Trinitrotoluene (B92697) Derivatives
An alternative and effective strategy for synthesizing this compound derivatives starts from 2,4,6-trinitrotoluene (TNT). This pathway introduces a carboxylate group at the 3-position of the indazole ring.
A facile synthesis for methyl esters of 1-aryl-4,6-dinitro-1H-indazolyl-3-carboxylic acids has been developed starting from TNT. tandfonline.com The key intermediate, methyl picrylacetate, is reacted with aryldiazonium salts to form hydrazones. tandfonline.com These hydrazones undergo cyclization in situ under mild conditions (–10 to –5 °C) to yield the target 1-aryl-4,6-dinitroindazolyl-3-methylcarboxylates in good yields, typically over 80%. tandfonline.com The cyclization proceeds via an intramolecular substitution of a nitro group. tandfonline.com
The synthesis from TNT involves several key precursor and intermediate steps.
Conversion of TNT: 2,4,6-trinitrotoluene (TNT) is first converted into 2,4,6-trinitrophenylacetic acid, also known as picrylacetic acid. tandfonline.com
Esterification: The picrylacetic acid is then esterified to prepare methyl picrylacetate. A standard method for this is refluxing the acid with thionyl chloride in dry methanol. tandfonline.com
Hydrazone Formation and Cyclization: The resulting methyl picrylacetate is then reacted with aryldiazonium salts. This reaction forms hydrazone intermediates which immediately cyclize to the final indazole products. The presence of sodium acetate, added to facilitate the condensation, also likely promotes the cyclization reaction. tandfonline.com
Table 2: Synthesis of 1-Aryl-4,6-dinitro-1H-indazolyl-3-methylcarboxylates
| Starting Material | Key Intermediate | Final Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4,6-Trinitrotoluene (TNT) | Methyl Picrylacetate | Methyl 1-aryl-4,6-dinitro-1H-indazolyl-3-carboxylate | >80 | tandfonline.com |
Intramolecular Cyclization Approaches
The formation of the this compound ring in the methodologies described is accomplished through intramolecular cyclization. This ring-closing reaction is a critical step that establishes the bicyclic indazole core.
The primary mechanism for this cyclization is an intramolecular nucleophilic aromatic substitution (SNAr). In the synthesis starting from both picrylacetaldehyde and TNT derivatives, an arylhydrazone intermediate is formed. tandfonline.com The nitrogen atom of the hydrazone acts as a nucleophile, attacking one of the nitro-substituted carbon atoms of the aromatic ring. This attack leads to the displacement of an ortho-nitro group and the formation of the N-N bond within the new pyrazole (B372694) ring, thus completing the indazole structure. tandfonline.com This cyclization step can occur under very mild conditions and may be promoted by a weak base such as sodium acetate, which facilitates the initial condensation reaction. tandfonline.com
Cyclization of Picrylhydrazone Precursors
A key method for synthesizing dinitroindazole derivatives involves the intramolecular cyclization of picrylhydrazone precursors. This approach provides a direct route to the indazole ring system with the nitro groups already incorporated on the benzene (B151609) ring. A systematic study has been conducted on the intramolecular cyclization of picrylhydrazones to form indazole derivatives, leading to the development of an efficient one-step reaction. researchgate.net This methodology has been shown to be effective for preparing a range of indazole derivatives with good yields. rsc.org The synthesis of picrylhydrazone precursors is typically achieved by reacting hydrazines with 2,4,6-trinitrobenzaldehyde. rsc.org
Investigation of Cyclization Mechanisms and Optimized Conditions
The mechanism of the intramolecular cyclization of picrylhydrazone to the indazole derivative involves the decay of HNO2 from the C1 position of the benzene ring, leading to a transition state that facilitates the final cyclization through the formation of a bond between the N1 and C2 atoms. rsc.org The thermal stability of the resulting indazole derivatives is notably improved compared to their picrylhydrazone precursors, with an increase in decomposition temperature ranging from 9 to 82 °C. rsc.org
Optimization of the reaction conditions has been a crucial aspect of this synthetic strategy. It has been found that the cyclization can be effectively carried out at elevated temperatures. rsc.org The conditions for the initial synthesis of the picrylhydrazone precursors have also been optimized, involving the reaction of hydrazines with 2,4,6-trinitrobenzaldehyde in ethanol and hydrochloric acid at a controlled temperature. rsc.org
| Precursor | Reaction Conditions for Precursor Synthesis | Cyclization Temperature | Product | Isolated Yield (%) |
|---|---|---|---|---|
| Picrylhydrazone of Hydrazine | Ethanol, Hydrochloric acid, 5 °C ± 3 °C, 12 h | 120 °C | This compound derivative | Varies |
| Substituted Picrylhydrazones | Ethanol, Hydrochloric acid, 5 °C ± 3 °C, 12 h | 120 °C | Substituted this compound derivatives | Varies |
Nitration and Functionalization of Indazole Scaffold
Another major approach to the synthesis of dinitroindazoles is the direct nitration and functionalization of the indazole core. This allows for the introduction of nitro groups at specific positions on the heterocyclic ring system.
Direct C-H Nitration Methodologies
Direct C-H nitration of the indazole ring has been achieved using various reagents and catalytic systems. Iron(III) nitrate has been employed as an effective nitrating agent for the C3-H nitration of 2H-indazoles. researchgate.net This method often proceeds through a radical mechanism and can be performed in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen. researchgate.netchim.it The thermal decomposition of Fe(NO3)3·9H2O is believed to generate a ·NO2 radical, which then attacks the indazole ring. researchgate.net
Palladium catalysis has also been utilized for the direct C–H nitration of indazole derivatives. A palladium-catalyzed double C(sp2)–H bond functionalization has been described, which involves a sequential nitration/cyclization process to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org
| Methodology | Nitrating Agent/Catalyst | Position of Nitration | Key Features |
|---|---|---|---|
| Iron-Promoted Nitration | Fe(NO3)3·9H2O / TEMPO | C3 | Radical mechanism, chelation-free. researchgate.net |
| Palladium-Catalyzed Nitration | Pd(OAc)2 | C3 | Chelate-assisted, mild conditions. rsc.org |
Regioselective Nitration Processes
Achieving regioselectivity in the nitration of indazoles is critical for the synthesis of specific isomers. The position of nitration can be influenced by the reaction conditions and the substituents already present on the indazole ring. For instance, the use of iron(III) nitrate with TEMPO has been shown to selectively nitrate the C3 position of 2H-indazoles. researchgate.netchim.it
The synthesis of 3,7-dinitro-1H-indazole has been reported starting from 7-nitroindazole, which involves a nitration step followed by a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it The regioselectivity of N-alkylation of the indazole scaffold is also a significant factor, as it can direct subsequent functionalization reactions. It has been observed that substituents at the C7 position, such as a nitro group, can confer excellent N-2 regioselectivity in alkylation reactions. beilstein-journals.org The regioselective synthesis of 4-nitroindazole ribonucleosides has also been studied, where kinetic versus thermodynamic control dictates the formation of N2 or N1 isomers, respectively. nih.gov
Palladium-Catalyzed Nitration and Annulation Approaches
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indazoles. A palladium-catalyzed process involving sequential nitration and cyclization enables the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org This transformation proceeds through a chelate-assisted cleavage of two C–H bonds. rsc.org
Palladium-catalyzed annulation reactions offer another versatile route to complex indazole-containing structures. While not directly focused on this compound, these methods demonstrate the potential for constructing fused ring systems. For example, palladium-catalyzed annulation of aryltriazoles and arylisoxazoles with alkynes has been developed to produce naphthalene-fused heterocycles. researchgate.net Similarly, palladium-catalyzed annulation reactions have been used for the diastereoselective synthesis of cyclopentenes, showcasing the broad applicability of this catalytic approach. nih.gov These annulation strategies could potentially be adapted for the synthesis of more complex dinitroindazole derivatives.
Development of Novel Synthetic Routes to Dinitroindazole Scaffolds
Research into novel synthetic routes for dinitroindazole scaffolds continues to be an active area. A notable development is the efficient synthesis of 2-R-4,6-dinitro-2H-indazoles starting from 2,4,6-trinitrotoluene (TNT). researchgate.net This method provides a valuable pathway to dinitroindazoles from a readily available energetic material. The development of flow chemistry systems for the synthesis of TNT itself has also been a focus, offering a safer and more efficient production method compared to traditional batch processes. europa.eu These advancements in the synthesis of starting materials can facilitate the development of new routes to dinitroindazole derivatives.
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4,6-Dinitro-1H-indazole and its derivatives. This reaction involves the displacement of a leaving group from the aromatic ring by a nucleophile. The presence of multiple electron-withdrawing groups, such as the nitro groups at the 4- and 6-positions, is crucial as they activate the ring toward nucleophilic attack. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution process. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient ring, followed by the departure of the leaving group. youtube.com
Regiospecificity of Nitro Group Replacement at the 4-Position
A notable characteristic of the SNAr reactions on the this compound scaffold is the high degree of regiospecificity. Research has shown that in derivatives such as 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, nucleophilic attack preferentially occurs at the C-4 position, leading to the specific replacement of the nitro group at this location. rsc.org
The strong electron-withdrawing nature of the nitro groups makes the nitro group itself a viable leaving group. The selectivity for the 4-position over the 6-position is dictated by the electronic environment of the indazole ring system. The cumulative electron-withdrawing effects of the pyrazole (B372694) ring and the C-6 nitro group make the C-4 position the most electrophilic and thus the most susceptible to nucleophilic attack.
Reactivity with Anionic Nucleophiles (N-, O-, S-nucleophiles)
Derivatives of this compound exhibit reactivity with a range of soft anionic nucleophiles, including those based on nitrogen, oxygen, and sulfur. rsc.org The electron-deficient nature of the indazole ring facilitates the displacement of the C-4 nitro group by these nucleophiles.
Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can effectively displace the 4-nitro group to form 4-amino-6-nitro-1H-indazole derivatives. Oxygen Nucleophiles: Alkoxides and phenoxides react to yield 4-alkoxy- or 4-aryloxy-6-nitro-1H-indazoles. Sulfur Nucleophiles: Thiolates are also effective nucleophiles, leading to the formation of 4-thioether-substituted 6-nitro-1H-indazoles.
The table below summarizes the types of products formed from the reaction of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles with various anionic nucleophiles.
| Nucleophile Class | Example Nucleophile | Resulting Product at C-4 Position |
| N-nucleophiles | Amines (R-NH₂) | Substituted Amino Group (R-NH-) |
| O-nucleophiles | Alkoxides (R-O⁻) | Alkoxy Group (R-O-) |
| S-nucleophiles | Thiolates (R-S⁻) | Thioether Group (R-S-) |
Substituent Effects on Nucleophilic Substitution Patterns
The pattern of nucleophilic substitution in dinitro-indazole systems can be influenced by the nature and position of other substituents on the molecule. In the case of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, the reaction consistently yields substitution at the C-4 position. The presence of the aryl group at the N-1 position and the formyl group at the C-3 position does not alter this regiospecific outcome.
While comprehensive studies on a wide range of substituents are limited in the available literature, the principle of SNAr dictates that the reactivity and regioselectivity are highly dependent on the electronic properties of the substituents. nih.govresearchgate.netccsenet.org Electron-donating groups would be expected to decrease the rate of reaction by reducing the electrophilicity of the ring, whereas additional electron-withdrawing groups could potentially enhance reactivity or influence the position of attack. wuxiapptec.com The specific substitution pattern observed highlights the dominant activating effect of the two nitro groups on the C-4 position within the indazole framework.
Reactions Involving Formyl Group Functionality
When a formyl (-CHO) group is present on the this compound scaffold, such as in 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, it introduces an additional site for chemical transformations.
Electrophilicity of the Formyl Group in 4,6-Dinitro-1H-indazoles
The formyl group itself is an electrophilic center due to the polarization of the carbon-oxygen double bond. In the context of the this compound system, the strong electron-withdrawing character of the dinitrated ring significantly enhances the electrophilicity of the formyl carbon. This heightened electrophilicity makes the formyl group highly susceptible to attack by nucleophiles.
Condensation Reactions with Active Methylene Compounds
The enhanced electrophilicity of the formyl group in 3-formyl-4,6-dinitro-1H-indazole derivatives allows them to readily participate in condensation reactions. These reactions, such as the Knoevenagel condensation, involve the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.netajrconline.org
The reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. This provides a synthetic route to a variety of more complex, substituted indazole derivatives.
The table below illustrates potential condensation reactions between a 3-formyl-4,6-dinitro-1H-indazole derivative and various active methylene compounds.
| Active Methylene Compound | Structure | Expected Condensation Product |
| Malononitrile | CH₂(CN)₂ | A 2-(4,6-Dinitro-1H-indazol-3-yl)methylene)malononitrile derivative |
| Ethyl Cyanoacetate | NCCH₂CO₂Et | An Ethyl 2-cyano-3-(4,6-dinitro-1H-indazol-3-yl)acrylate derivative |
| Diethyl Malonate | CH₂(CO₂Et)₂ | A Diethyl 2-((4,6-dinitro-1H-indazol-3-yl)methylene)malonate derivative |
Reduction Chemistry of Nitro Groups
The reduction of the nitro groups in this compound is a critical transformation that opens avenues for further functionalization. The differential reactivity of the nitro groups at the C4 and C6 positions allows for selective chemical manipulation.
Selective Reduction of Nitro Moieties (e.g., 4-NO2 group)
The selective reduction of the nitro group at the 4-position of this compound derivatives has been achieved, yielding 4-amino-6-nitro-1H-indazole compounds. This regioselectivity is a key step in the synthesis of more complex heterocyclic systems.
One documented method for this selective transformation involves the use of hydrazine hydrate (N₂H₄·H₂O) in the presence of ferric chloride (FeCl₃). This reagent system preferentially reduces the 4-nitro group, leaving the 6-nitro group intact. The reaction of 4,6-dinitro-1-phenyl-1H-indazole with this combination of reagents specifically yields 4-amino-6-nitro-1-phenyl-1H-indazole researchgate.net.
The underlying mechanism for this regioselectivity is attributed to the electronic influence of the annelated pyrazole ring researchgate.net. While a detailed mechanistic study for this specific compound is not extensively reported, analogies can be drawn from similar heterocyclic systems like 4,6-dinitrobenzimidazole. In such cases, preferential reduction at the 4-position can be related to the formation of a chelating structure involving the heterocyclic ring and the reducing agent, which directs the reduction to the spatially favored nitro group.
Table 1: Selective Reduction of the 4-Nitro Group
| Starting Material | Reagents | Product | Observations |
| 4,6-Dinitro-1-phenyl-1H-indazole | N₂H₄·H₂O, FeCl₃ | 4-Amino-6-nitro-1-phenyl-1H-indazole | Selective reduction of the 4-NO₂ group is observed. |
Derivatization and Functionalization Strategies Post-Synthesis
The synthesis of 4-amino-6-nitro-1H-indazole derivatives through selective nitro group reduction provides a valuable platform for further molecular elaboration. The newly introduced amino group at the C4 position serves as a versatile handle for a variety of derivatization and functionalization reactions.
The resulting 4-amino-6-nitro-1H-indazoles are valuable synthons for the construction of polycyclic fused heterocyclic systems. These compounds can be utilized to build more complex molecular architectures with potential applications in medicinal chemistry and materials science. For instance, 4-amino-6-nitro-1-phenyl-1H-indazole can serve as a precursor for the synthesis of tricyclic heteroaromatic systems, including those containing triazole, imidazole, thiadiazole, pyrazine, and furoxan rings researchgate.netresearchgate.net.
The general strategy involves leveraging the reactivity of the 4-amino group to participate in cyclization reactions with appropriate reagents, leading to the formation of a new fused ring. The specific reaction conditions and coreactants would dictate the nature of the resulting heterocyclic system.
While detailed procedures for each specific heterocycle synthesis from 4-amino-6-nitro-1H-indazole are not extensively outlined in the available literature, the principle relies on standard synthetic methodologies for heterocycle formation from aromatic amines. These can include reactions such as:
Diazotization followed by cyclization: The amino group can be converted to a diazonium salt, which can then undergo intramolecular cyclization or react with other reagents to form fused triazole systems.
Condensation reactions: The amino group can react with dicarbonyl compounds or their equivalents to form fused imidazole or pyrazine rings.
Reactions with sulfur-containing reagents: Treatment with appropriate sulfur reagents could lead to the formation of fused thiadiazole rings.
These post-synthesis modifications highlight the utility of selective nitro group reduction as a strategic step to unlock a wider range of chemical diversity starting from this compound.
Table 2: Potential Derivatization Strategies for 4-Amino-6-nitro-1H-indazole
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
| 4-Amino | Diazotization/Cyclization | NaNO₂/HCl, followed by a coupling partner or intramolecular cyclization | Fused triazole ring |
| 4-Amino | Condensation | α-Diketones, α-haloketones | Fused imidazole or pyrazine ring |
| 4-Amino | Cyclization | Carbon disulfide, thiophosgene | Fused thiazole or thiadiazole ring |
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural assignment of indazole derivatives. Multi-nuclear studies, analysis of coupling constants, and solid-state investigations collectively contribute to a complete picture of the molecular framework.
Multi-nuclear NMR Studies (1H, 13C, 15N) for Structural Assignment
Multi-nuclear NMR studies are crucial for unambiguously assigning the chemical structure of indazole derivatives in solution. nih.gov The chemical shifts of 1H, 13C, and 15N nuclei are highly sensitive to the electronic effects of substituents on the indazole ring.
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) for Selected 6-Nitro-1H-indazole Derivatives Note: Data is for derivatives and not the parent 4,6-Dinitro-1H-indazole.
Analysis of Proton-Proton Spin–Spin Coupling Constants (SSCC)
Spin-spin coupling constants (SSCC), or J-coupling, provide valuable information about the connectivity of atoms and the dihedral angles between coupled protons. vub.be In the aromatic system of an indazole ring, the magnitude of 1H-1H coupling constants helps in assigning the positions of substituents. rsc.org
For protons on a benzene (B151609) ring, typical ortho coupling (3J) is in the range of 6-10 Hz, while meta coupling (4J) is smaller, around 0-4 Hz. researchgate.net In the case of this compound, one would expect to observe coupling between the remaining protons at positions 3, 5, and 7. Studies on related indazoles, such as 7-nitroindazole, have reported coupling constants of approximately 7.9-8.0 Hz, which are consistent with vicinal coupling in an aromatic system. acs.org The analysis of these coupling patterns is essential for confirming the substitution pattern on the indazole core. researchgate.net
Solid-State NMR (CPMAS) Investigations
Solid-state NMR (SSNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid form. This technique is particularly useful for studying polymorphism, molecular packing, and intermolecular interactions that are not observable in solution. carleton.edunih.gov
While specific CPMAS data for this compound have not been reported, the methodology has been successfully applied to other indazole derivatives. acs.orgnih.gov For example, studies have used 13C and 15N CPMAS NMR to characterize fluorinated 1H-indazoles and their nitrated products, as well as the solid products from the reaction of nitroindazoles with formaldehyde (B43269). acs.orgnih.gov These investigations reveal differences in chemical shifts between the solution and solid states, which can be attributed to the effects of crystal packing and intermolecular forces like hydrogen bonding.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular contacts. nih.gov
Single Crystal X-ray Diffraction Analysis of Dinitroindazole Derivatives
Although the crystal structure of the parent this compound is not available, the structures of several related dinitroindazole derivatives have been determined by single-crystal X-ray diffraction. mdpi.com These structures serve as excellent models for understanding the molecular geometry and packing of dinitroindazoles. For example, the crystal structures of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole and 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) have been reported, providing key structural parameters.
Table 2: Crystallographic Data for Selected Dinitroindazole Derivatives Note: Data is for derivatives and not the parent this compound.
Elucidation of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π stacking)
The crystal structures of dinitroindazole derivatives reveal important details about their molecular conformation and the non-covalent interactions that dictate their solid-state architecture.
In 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the nitro groups are twisted relative to the plane of the indazole ring system, with dihedral angles of 57.0° and 31.9°. mdpi.com This twisting is a common feature in nitroaromatic compounds. The crystal packing is stabilized by C-H···O hydrogen bonds, forming one-dimensional chains. mdpi.com Similarly, the structure of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) shows that its nitro groups are tilted by 7.2° and 8.5° from the fused-ring planes, and the molecules are linked into chains by C-H···N and C-H···O hydrogen bonds.
In addition to hydrogen bonding, π-π stacking is another significant interaction in the crystal packing of aromatic heterocyclic compounds. In many indazole derivatives, the planar ring systems stack upon one another, contributing to the stability of the crystal lattice. acs.org These interactions, combined with hydrogen bonds, create complex three-dimensional supramolecular networks.
Analysis of Torsion Angles and Planarity
The indazole ring itself is generally planar. iucr.org However, the nitro groups, due to their electronic and steric properties, often exhibit some degree of torsion, or twisting, out of this plane. The extent of this deviation is influenced by the substitution pattern and intermolecular interactions within the crystal lattice.
In the case of 1,5-Dinitro-1H-indazole, the indazole ring is planar. iucr.org The nitro group attached to the nitrogen at position 1 (N1) is nearly coplanar with the ring, showing a minimal twist angle of 3.9 (2)°. iucr.org In contrast, the nitro group at position 5 (C5) is significantly more twisted, with a dihedral angle of 19.2 (2)° relative to the ring plane. iucr.org This suggests that the position of the nitro group on the indazole core significantly impacts its orientation.
A similar trend of non-planarity is observed in other dinitro-indazole structures. For 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the dihedral angles between the indazole ring system and the two nitro groups at positions 5 and 6 are 57.0 (3)° and 31.9 (3)°, respectively. nih.gov In another related compound, 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole), the nitro groups are tilted out of the plane of their respective indazole systems by 7.2 (2)° and 8.5 (2)°. nih.govresearchgate.net
Conversely, some studies on other nitro-indazole derivatives have found that the nitro groups can be almost coplanar with the benzene portion of the indazole ring, with a mean twist value of just 2.0°. acs.org This variation highlights that substituent effects and crystal packing forces play a crucial role in determining the final molecular geometry. For this compound, it is expected that the indazole ring would be largely planar, while the nitro groups at positions 4 and 6 would be twisted out of this plane to varying degrees, influenced by steric hindrance and crystal packing.
| Compound | Nitro Group Position | Torsion/Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1,5-Dinitro-1H-indazole | N1-bound | 3.9 (2) | iucr.org |
| 1,5-Dinitro-1H-indazole | C5-bound | 19.2 (2) | iucr.org |
| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole | C5/C6-bound | 57.0 (3) and 31.9 (3) | nih.gov |
| 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) | C6-bound | 7.2 (2) and 8.5 (2) | nih.govresearchgate.net |
Mass Spectrometry and Other Analytical Techniques
High-Resolution Mass Spectrometry for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy and precision, typically to four or more decimal places. For this compound, with a molecular formula of C₇H₄N₄O₄, HRMS provides the means to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
The theoretical monoisotopic mass of the neutral molecule C₇H₄N₄O₄ is calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would be the target ion for analysis. The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental compositions (isobars) makes it an indispensable tool for structural confirmation in chemical synthesis and analysis. A measured mass that falls within a narrow tolerance window (typically < 5 ppm) of the calculated mass provides strong evidence for the assigned molecular formula.
Chromatographic Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For a substance like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
While a specific, validated HPLC method for this compound is not detailed in the literature, suitable conditions can be inferred from methods used for analogous nitroaromatic and nitro-indazole compounds. acs.orgresearchgate.netresearchgate.net A typical setup would involve a C18 (octadecylsilyl) column as the stationary phase. acs.orgresearchgate.net The mobile phase would likely consist of a gradient or isocratic mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net An acid, like acetic acid, is sometimes added to the mobile phase to improve peak shape. researchgate.net
Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic system of this compound is expected to be strongly chromophoric. The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This allows for a quantitative assessment of purity, often expressed as a percentage (e.g., >98%).
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to model the behavior of 4,6-Dinitro-1H-indazole at the molecular level. These computational methods provide a theoretical framework for understanding its electronic structure, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure and stability of molecules like this compound. By approximating the electron density of a system, DFT can predict various molecular properties, including optimized geometry, electronic energies, and orbital distributions.
Studies on related nitro-indazole compounds have demonstrated the utility of DFT calculations, often using the B3LYP hybrid functional combined with various basis sets such as 6-311++G(d,p) or TZVP. acs.orgresearchgate.netnih.gov These calculations help in understanding the stability of different isomers and the electronic effects of the nitro groups on the indazole core. For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, a key indicator of chemical reactivity and stability, can be precisely calculated. A larger HOMO-LUMO gap generally implies higher stability. mdpi.comearthlinepublishers.com In substituted indazoles, DFT has been used to determine that the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net The optimized molecular structure, bond lengths, and bond angles derived from DFT calculations provide a detailed three-dimensional picture of the molecule. nih.govnih.gov
Table 1: Representative DFT Calculation Parameters for Indazole Derivatives
| Parameter | Method/Basis Set | Application |
|---|---|---|
| Geometry Optimization | B3LYP/TZVP | Determining the most stable molecular structure. nih.gov |
| Electronic Properties | B3LYP/6-311++G(d,p) | Calculating HOMO-LUMO gap and assessing stability. acs.orgresearchgate.net |
Calculation of Absolute Shieldings (GIAO) for NMR Data Interpretation
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This technique is particularly valuable for interpreting complex NMR spectra and for the structural elucidation of molecules like this compound.
For nitro derivatives of 1H-indazole, GIAO calculations performed at the B3LYP/6-311++G(d,p) level of theory have been shown to provide a strong basis for experimental observations. acs.orgresearchgate.net These calculations yield absolute shieldings which can then be converted to chemical shifts (δ ppm) in solution using empirical equations. This combined experimental and theoretical approach allows for the unambiguous assignment of signals in ¹H, ¹³C, and ¹⁵N NMR spectra, which is crucial for characterizing the correct isomers formed in a reaction. acs.org
Reaction Mechanism Elucidation
Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the underlying mechanisms.
Computational Modeling of Cyclization Pathways
The synthesis of the indazole ring system can proceed through various cyclization reactions. Computational modeling, particularly using DFT, has been employed to investigate the mechanisms of these pathways. For example, in the synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations have revealed a radical chain mechanism. nih.gov These computational studies help to identify key intermediates and transition states, providing a more detailed picture of the reaction coordinate than can be obtained from experimental data alone. Understanding these pathways is essential for optimizing reaction conditions and improving the yields of desired products.
Investigation of Radical Mechanisms in Nitration Reactions
The introduction of nitro groups onto the indazole ring is a critical step in the synthesis of this compound. The mechanism of these nitration reactions can be complex, sometimes involving radical intermediates. Quantum chemical calculations have been instrumental in proposing and supporting plausible mechanisms for such reactions. For instance, the radical C3-nitration of 2H-indazoles has been studied, and a plausible mechanism was established based on control experiments and quantum chemical calculations. chim.it Such computational investigations can help to explain the observed regioselectivity and reactivity in nitration reactions.
Analysis of Protonation and Addition Mechanisms
The reactivity of this compound can be significantly influenced by the reaction conditions, such as the presence of an acid. Computational studies have been used to analyze protonation and subsequent addition reactions. For example, the mechanism of the addition of 1H-indazole and its nitro derivatives to formaldehyde (B43269) in aqueous hydrochloric acid has been investigated. acs.org B3LYP calculations indicated that the 1-substituted isomer is more stable than the 2-substituted isomer. acs.org The calculations also shed light on the reaction mechanism, suggesting that it involves the indazolium cation. researchgate.net These theoretical insights are crucial for understanding and predicting the behavior of dinitroindazoles in acidic media.
Tautomerism and Isomerism Studies
Indazole and its derivatives can exist in two tautomeric forms, with the proton on either the N1 or N2 nitrogen atom of the pyrazole (B372694) ring. The position of this proton significantly influences the molecule's physical and chemical properties. Computational studies are instrumental in determining the relative stabilities of these tautomers and predicting the outcomes of substitution reactions.
For the parent indazole molecule, computational studies have established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov Quantum chemical calculations, such as those performed at the MP2/6-31G** level, indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. researchgate.net This preference for the 1H form is a general characteristic of the indazole ring system and is expected to influence the tautomeric equilibrium in its derivatives. nih.gov
The introduction of substituents on the benzene (B151609) ring can modulate this energy difference, but the 1H-tautomer typically remains the predominant form. For nitro-substituted indazoles, including 6-nitro-1H-indazole, the 1H tautomer is generally considered the more stable species, which dictates the products formed in many chemical reactions. acs.org
| Compound | Method | Phase | Energy Difference (ΔE = E2H - E1H) |
|---|---|---|---|
| Indazole | MP2/6-31G** | Gas | 15 kJ·mol⁻¹ |
| Indazole | Not Specified | Gas | 14.5 kJ·mol⁻¹ |
| Indazole | Not Specified | Water | 15.9 kJ·mol⁻¹ |
When indazoles undergo reactions such as alkylation, substitution can occur at either the N1 or N2 position, leading to isomeric products. Density Functional Theory (DFT) calculations are a key tool for predicting the regioselectivity of these reactions. beilstein-journals.org By modeling the reaction pathways and calculating the energies of transition states and products, researchers can determine the most likely outcome.
For instance, in the reaction of indazoles with formaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level indicated that for the parent indazole, the 1-substituted isomer was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org This thermodynamic preference often drives the reaction to favor the N1-substituted product. acs.org
Mechanistic studies using DFT have also provided insights into how reaction conditions can control regioselectivity. For the alkylation of a substituted indazole, calculations revealed that N1-selectivity can be achieved through a chelation mechanism involving a metal cation, whereas N2-selectivity is driven by other non-covalent interactions in the absence of such a cation. beilstein-journals.org These computational models are crucial for designing synthetic routes that yield a specific, desired isomer of a substituted indazole like this compound. beilstein-journals.org
Structure-Property Relationship Modeling
The energetic properties of a molecule like this compound are intrinsically linked to its molecular structure. Computational modeling allows for the investigation of these relationships, connecting electronic and structural features to performance characteristics like energy density and stability.
The presence of nitro groups (NO₂) is fundamental to the energetic nature of this compound. These groups are strongly electron-withdrawing and contribute to a positive heat of formation, high density, and a favorable oxygen balance, all of which are desirable characteristics for energetic materials.
DFT calculations can be used to analyze the electronic structure of energetic molecules. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap (ΔE), are important indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap generally correlates with higher stability. For a series of indazole derivatives studied using DFT at the B3LYP/6-311+ level, the calculated energy gaps varied based on the substituents, demonstrating the ability to computationally screen for molecules with potentially greater stability. nih.gov While specific calculated energetic values for this compound are not widely published, these principles demonstrate how its dinitro-substitution pattern is designed to enhance its energetic properties compared to the parent indazole.
The arrangement of molecules in the solid state, known as crystal packing, significantly affects the density and sensitivity of an energetic material. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis partitions the crystal space into regions associated with each molecule, allowing for the mapping of close intermolecular contacts. nih.gov
While a specific crystal structure for this compound is not available, studies on closely related compounds like 6-nitro-1H-indazole and 5-nitro-1H-indazole derivatives provide significant insight. nih.goviucr.org These analyses consistently reveal that the crystal packing is dominated by a network of hydrogen bonds and other van der Waals forces. nih.goviucr.orgnih.gov
The most significant interactions identified through Hirshfeld analysis and the associated 2D fingerprint plots are typically O···H, H···H, C···H, and N···H contacts. iucr.orgresearchgate.net For a 6-nitro-1H-indazole derivative, O···H contacts, representing hydrogen bonds between nitro groups and hydrogen atoms on adjacent molecules, accounted for 15.7% of the total interactions. nih.gov The analysis also highlights the importance of π-π stacking interactions between the aromatic rings. iucr.org This complex network of intermolecular forces governs the crystal density and stability of the material.
| Interaction Type | 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole iucr.org | 3-(4-methylphenyl)-6-nitro-1H-indazole nih.gov |
|---|---|---|
| H···H | 36.3% | Not specified |
| O···H / H···O | 23.4% | 15.7% |
| C···H / H···C | 13.4% | Not specified |
| N···H / H···N | 11.4% | 4.6% |
Advanced Applications in Materials Science and Energetic Materials
Role as Chemical Building Blocks and Synthons
The reactivity of the 4,6-dinitro-1H-indazole scaffold allows for its use as a foundational unit, or synthon, in the construction of more complex molecular architectures. The electron-withdrawing nature of the two nitro groups significantly influences the chemical properties of the indazole ring system, enabling a range of chemical transformations.
Research has established this compound and its derivatives as effective precursors for the synthesis of polycyclic fused heteroaromatic systems. These larger, annulated structures are of significant interest in materials science and medicinal chemistry. Specifically, 4-R-6-nitroindazoles, where the 'R' group can be a nitro moiety (as in this compound), serve as convenient synthons for creating various tricyclic heteroaromatic systems. researchgate.netresearchgate.net
Through strategic reaction pathways, the dinitroindazole core can be elaborated to form fused ring systems incorporating:
Triazole
Imidazole
Thiadiazole
Pyrazine
Furoxan researchgate.netresearchgate.net
This synthetic utility stems from the ability of the nitro groups to activate the benzene (B151609) ring portion of the indazole, facilitating cyclization reactions that build additional heterocyclic rings onto the core structure.
Beyond creating fused systems, this compound is a key starting material for synthesizing a variety of complex indazole derivatives. A critical aspect of its reactivity is the selective transformation of its functional groups. The nitro group at the 4-position is particularly susceptible to nucleophilic substitution.
Studies on the 1-phenyl derivative, 4,6-dinitro-1-phenyl-1H-indazole, have shown that reactions with anionic nucleophiles lead to the regiospecific replacement of the nitro group at position 4. researchgate.net This selective reactivity allows for the introduction of diverse chemical functionalities at a specific location on the indazole ring, enabling the targeted synthesis of complex derivatives with tailored chemical architectures. researchgate.net This control over the substitution pattern is fundamental for designing molecules with specific electronic, optical, or biological properties.
Research in Energetic Materials
The high nitrogen content and positive oxygen balance inherent in the molecular structure of this compound suggest its potential as an energetic material. Research in this area focuses on characterizing its key performance and safety parameters, including detonation properties, thermal stability, and mechanical sensitivity. While specific experimental data for this compound is not extensively published, its properties can be contextualized by comparing it to other well-characterized dinitro-aromatic and heterocyclic energetic materials.
Detonation velocity (VoD) and detonation pressure (P) are primary measures of an explosive's performance. For many high-nitrogen heterocyclic compounds, these values are directly related to the material's density and heat of formation. researchgate.net
Table 1: Comparative Detonation Properties of Aromatic Nitro Compounds
| Compound | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |
|---|---|---|---|
| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |
| Trinitrotoluene | TNT | 6,900 | 1.60 |
| Tetryl | - | 7,570 | 1.71 |
| Picric Acid | TNP | 7,350 | 1.70 |
Data sourced from a compilation of published detonation velocities. wikipedia.org
Thermal stability is a critical safety parameter for energetic materials, indicating the temperature at which the compound begins to decompose. A higher decomposition temperature is generally desirable for handling, storage, and processing safety.
The thermal stability of energetic materials is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA). For 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP), a complex dinitropyrazole derivative, DSC analysis shows a melting point of 233.6°C followed by decomposition starting at 237.5°C. researchgate.net Another energetic compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), has a reported decomposition temperature of 285°C. nih.gov The decomposition temperature for 2,4-dinitro-1H-imidazole-1,5-diamine has been reported as 237.5°C. researchgate.netbibliotekanauki.pl These values suggest that dinitro-heterocyclic compounds often possess good thermal stability, and it is expected that this compound would exhibit a decomposition temperature in a similar range.
Table 2: Decomposition Temperatures of Related Energetic Compounds
| Compound | Decomposition Temperature (°C) | Method |
|---|---|---|
| PicADNP | 237.5 | DSC |
| DFTNAN | 285 | DSC/TG |
| 2,4-Dinitro-1H-imidazole-1,5-diamine | 237.5 | DSC |
Data sourced from thermal analysis studies. researchgate.netnih.govbibliotekanauki.pl
Mechanical sensitivity refers to the propensity of an energetic material to initiate upon external stimuli such as impact or friction. Lower sensitivity is crucial for ensuring safety during handling and transport. Standard tests, such as the drop-weight impact test and the BAM friction test, are used to quantify these properties.
While specific impact and friction data for this compound are not available, related structures provide a useful benchmark. 4,6-dinitrobenzofuroxan (DNBF) exhibits an impact sensitivity comparable to that of RDX. dtic.mil For comparison, 2,4-Dinitroanisole (DNAN), another melt-castable explosive carrier, is known to be less sensitive to impact and friction than TNT. researchgate.net
Friction sensitivity is often reported as the minimum frictional force at which a reaction occurs in a set number of tests. Energetic materials can be classified based on their reactivity to frictional forces, with values from 6 N to 54 N considered 'high' sensitivity, 60 N to 144 N as 'medium', and 144 N to 360 N as 'low' sensitivity. drdo.gov.in Given its dinitro-aromatic structure, this compound would likely fall within the medium to high sensitivity range, necessitating careful handling procedures.
Table 3: Classification of Friction Sensitivity
| Sensitivity Level | Frictional Force (Newtons) |
|---|---|
| High | 6 - 54 |
| Medium | 60 - 144 |
| Low | 144 - 360 |
Classification based on BAM Friction Apparatus testing standards. drdo.gov.in
Potential in Optoelectronic Materials (General Indazole Derivatives Context)
Indazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in the field of optoelectronics. Their tunable electronic and optical properties make them promising candidates for a variety of applications, including in the development of advanced materials for electronic and photonic devices researchgate.net. The inherent aromaticity and the presence of nitrogen atoms in the indazole ring system allow for a range of chemical modifications, enabling the fine-tuning of their photophysical characteristics.
The potential of indazole derivatives in optoelectronics stems from their ability to act as key components in "donor-acceptor" (D-A) or "push-pull" molecular architectures. In such systems, an electron-donating unit is connected to an electron-accepting unit through a π-conjugated bridge. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a fundamental process in many optoelectronic applications. The indazole moiety can be functionalized to act as either a donor, an acceptor, or part of the π-conjugated system, providing a high degree of modularity in the design of new materials with tailored properties.
A chromophore is the part of a molecule responsible for its color and ability to absorb light at specific wavelengths. Indazole derivatives are being actively explored as chromophore units due to their rigid bicyclic structure and the ability to introduce various substituents to modify their absorption and emission properties. The extended π-system of the indazole ring can be further extended through conjugation with other aromatic or heteroaromatic rings, leading to materials that absorb light across the visible and even near-infrared regions of the electromagnetic spectrum.
The design of organic dyes for applications such as dye-sensitized solar cells (DSSCs) often relies on a D-π-A structure, where the chromophore plays a central role in light harvesting. The efficiency of these devices is highly dependent on the optoelectronic properties of the dye, which are dictated by its molecular structure nih.gov. The indazole core can be incorporated into these D-π-A dyes to enhance their light-absorbing capabilities and to modulate their energy levels (HOMO and LUMO) for efficient electron injection and dye regeneration cycles in DSSCs. Computational studies, such as those using density functional theory (DFT), are often employed to predict the electronic and optical properties of new indazole-based chromophores, guiding the synthetic efforts towards more efficient materials mdpi.com.
In addition to their use in solar cells, indazole derivatives have also shown potential as fluorescent compounds. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The rigid structure of the indazole ring can lead to high fluorescence quantum yields. By modifying the substituents on the indazole core, the emission color can be tuned across the visible spectrum. These fluorescent indazole derivatives can find applications in various areas, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The development of indazole-based materials with aggregation-induced emission (AIE) properties is also an active area of research, which could lead to highly emissive materials in the solid state.
Q & A
Q. What are the established synthetic routes for 4,6-dinitro-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration of indazole precursors. For example, nitro groups can be introduced via mixed acid (HNO₃/H₂SO₄) nitration at specific positions. Evidence from analogous indazole derivatives (e.g., 6-nitro-2H-indazole) suggests that temperature control (0–5°C) minimizes byproducts like over-nitrated isomers . A comparative table of methods is provided below:
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Direct nitration | H₂SO₄/HNO₃, 0°C | 62 | 95% | |
| Reductive cyclization | Pd/C, EtOH, reflux | 48 | 88% | |
| Metal-free cyclization | AcOH, 80°C | 55 | 90% |
Key Considerations : Catalyst choice (e.g., transition metals vs. acid) impacts regioselectivity, while solvent polarity affects crystallization efficiency.
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Nitro groups deshield adjacent protons, causing characteristic downfield shifts (e.g., H-5 at δ 8.9–9.2 ppm in CDCl₃) .
- X-ray crystallography : Resolves nitro group orientation and hydrogen-bonding patterns (e.g., N–H···O interactions with nitro-O atoms) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 209.02 (calculated for C₇H₅N₃O₄) confirms molecular weight .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/H₂O) to exploit solubility differences between nitro derivatives and byproducts .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates positional isomers (e.g., 5-nitro vs. 6-nitro) .
Advanced Research Questions
Q. How do substituent effects at the 1H-position influence the biological activity of 4,6-dinitro-indazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Alkyl or aryl substitutions at N-1 alter pharmacokinetics. For example, bulky groups (e.g., benzyl) reduce cellular uptake but improve plasma stability .
- Case Study : 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives showed enhanced fibroblast growth factor receptor (FGFR) inhibition (IC₅₀ = 12 nM) compared to unsubstituted analogs .
Q. What mechanistic insights explain the contradictory bioactivity results of this compound in cancer vs. antimicrobial assays?
- Methodological Answer :
- Hypothesis Testing : Nitro groups may act as prodrug moieties (activated by nitroreductases in hypoxic tumor cells) but remain inert in bacterial systems lacking reductase enzymes .
- Experimental Design : Compare cytotoxicity under normoxic vs. hypoxic conditions (e.g., using HCT-116 colon cancer cells and E. coli cultures) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C-3 for SNAr reactions) .
- Docking Studies : Simulate interactions with biological targets (e.g., nitro groups form hydrogen bonds with kinase ATP-binding pockets) .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Controlled Replication : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃) across labs to minimize solvent/temperature artifacts .
- Collaborative Validation : Share raw spectral data via open-access platforms to verify peak assignments .
Q. How does the nitro group configuration affect metabolic stability in vivo?
- Methodological Answer :
- ADME Studies : Radiolabeled ¹⁴C-4,6-dinitro-1H-indazole in rodent models identifies major metabolites (e.g., nitro-reduced amines via LC-MS) .
- Microsomal Assays : Human liver microsomes quantify CYP450-mediated degradation rates (t₁/₂ = 2.3 hrs) .
Q. What alternative synthetic routes avoid hazardous reagents (e.g., concentrated HNO₃) for this compound?
- Methodological Answer :
- Green Chemistry : Use ionic liquids (e.g., [BMIM][NO₃]) as nitrating agents under microwave irradiation (80°C, 20 mins, 70% yield) .
- Biocatalysis : Engineered nitrotransferases introduce nitro groups regioselectively (under development) .
Q. How can crystallographic data inform the design of this compound co-crystals for improved solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
